molecular formula C17H28N4O2 B3229670 Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 1289385-67-6

Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B3229670
CAS No.: 1289385-67-6
M. Wt: 320.4 g/mol
InChI Key: BMBJOIKANPVNBK-UHFFFAOYSA-N
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Description

Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a complex organic compound with the molecular formula C17H28N4O2 This compound is notable for its unique structure, which includes a pyrazine ring, a piperidine ring, and a carbamate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Synthesis of the piperidine ring: The piperidine ring is often synthesized via hydrogenation or cyclization reactions.

    Coupling of the pyrazine and piperidine rings: This step involves the formation of a bond between the pyrazine and piperidine rings, usually through a nucleophilic substitution reaction.

    Introduction of the carbamate ester group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine ring is known to interact with nucleophilic sites, while the piperidine ring can enhance the compound’s binding affinity. The carbamate ester group may also play a role in the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazine and piperidine rings, along with the carbamate ester group, makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-(1-pyrazin-2-ylethyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13(15-12-18-8-9-19-15)21-10-6-14(7-11-21)20(5)16(22)23-17(2,3)4/h8-9,12-14H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBJOIKANPVNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120489
Record name Carbamic acid, N-methyl-N-[1-[1-(2-pyrazinyl)ethyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-67-6
Record name Carbamic acid, N-methyl-N-[1-[1-(2-pyrazinyl)ethyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-methyl-N-[1-[1-(2-pyrazinyl)ethyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

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